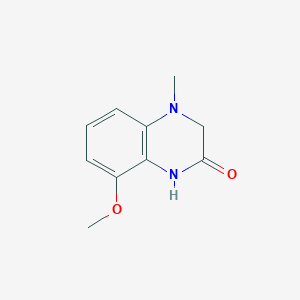

8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

8-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-9(13)11-10-7(12)4-3-5-8(10)14-2/h3-5H,6H2,1-2H3,(H,11,13) |

InChI Key |

FWRVZWNXDNWDEF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with suitable carbonyl compounds under acidic or basic conditions. The reaction may proceed through intermediate formation of Schiff bases, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives.

Reduction: Reduction reactions could lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves cyclization reactions that form the quinoxaline structure. The compound is characterized by a methoxy group at the 8-position and a methyl group at the 4-position, contributing to its unique chemical properties and potential biological activities. Various synthetic methods have been optimized for yield, purity, and scalability for industrial applications .

Anticancer Properties

Research indicates that 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits potent anticancer activity. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. For instance, compounds with similar structures have demonstrated single-digit nanomolar potency against various cancer cell lines, including melanoma and breast cancer .

Case Study:

A study highlighted that derivatives of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one were evaluated for their ability to disrupt tumor vasculature. These compounds were found to effectively inhibit tumor growth by targeting established blood vessels within tumors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess significant antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study:

In a study evaluating new derivatives of quinoxaline compounds, several exhibited strong antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The 3,4-dihydroquinoxalin-2(1H)-one scaffold allows for diverse substitutions at positions N1, N4, C6, and C7, which critically influence biological activity and physicochemical properties. Key analogues include:

Antitumor Agents Targeting Tubulin

- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2a): Activity: Exhibits sub-nanomolar GI50 values (1.5–1.7 nM) in the NCI-60 cancer cell line panel, comparable to clinical candidates like combretastatin A-4 (CA-4) . Mechanism: Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest . Physicochemical Properties: Moderate aqueous solubility (3.2 µg/mL) and log P of 2.8 .

Compound 13d :

sGC Activators

- Dicarboxylic Derivative C14 :

- Design : Incorporates a phenyl group at C6 and a 4-oxy-benzoic acid substituent at C5.

- Binding Affinity : ΔGest = −15.65 kcal/mol, with 70% population stability in molecular docking studies .

- Significance : Demonstrates how hydrophilic substituents at C7 enhance interactions with the Y-S-R motif in sGC .

JNK3 Inhibitors

- Compound J46-37: Activity: Selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), with IC50 < 100 nM . Structural Feature: Retains the 3,4-dihydroquinoxalin-2(1H)-one core but incorporates a naphthalene substituent for improved selectivity .

Comparative Analysis of Key Properties

Key Trends:

Substituent Position : Methoxy groups at C7 (e.g., 2a) confer higher antitumor potency than other positions, likely due to optimized interactions with tubulin’s colchicine pocket .

Hydrophilic Modifications : Carboxylic acid substituents (e.g., C14) improve binding to hydrophilic enzyme pockets but may reduce cell permeability .

Lipophilicity : log P values between 2.7–3.1 balance solubility and membrane penetration, critical for in vivo efficacy .

Mechanistic Insights from Molecular Studies

- Tubulin-Binding Analogues : Derivatives like 2a and 13d disrupt microtubule dynamics by occupying the colchicine site, validated through competitive binding assays and molecular docking .

- sGC Activators : Hydrogen bonding between C7-carboxylates and residues Tyr135/Ser137 is critical for sGC activation, as seen in C14 .

- Kinase Inhibitors : Bulky aromatic groups (e.g., naphthalene in J46-37) enhance selectivity for JNK3 over related kinases .

Biological Activity

8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, known for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one features a methoxy group at the 8th position and a methyl group at the 4th position of the quinoxaline ring. This unique arrangement contributes to its biological properties.

Antimicrobial Properties

Research indicates that 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Enzymes : Studies suggest that it may inhibit key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase (LDHA) and cyclooxygenase-2 (COX-2), which are associated with tumor growth and progression .

- Targeting Receptors : The compound may interact with receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which play critical roles in angiogenesis and tumorigenesis .

Anti-inflammatory Effects

8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been studied for its anti-inflammatory properties. It acts as an antagonist to inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

The biological activity of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Inhibition : The compound's structural features allow it to effectively inhibit enzymes critical for cellular metabolism.

- Receptor Modulation : Its interaction with receptors can alter signaling pathways that promote cell survival and proliferation.

Case Studies

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : Some derivatives of dihydroquinoxaline compounds have shown antiviral properties against HIV, suggesting that modifications to the quinoxaline structure could enhance efficacy against viral infections .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the quinoxaline core significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance enzyme inhibition efficiency .

Q & A

Q. What are the recommended synthetic routes for 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can intermediates be stabilized?

The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with glyoxalates or ketones. For example, hydrazine hydrate in ethanol under reflux conditions has been used to prepare analogous dihydroquinoxalinones, yielding products with ~74% efficiency after recrystallization . Stabilizing intermediates like potassium salts (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) requires inert atmospheres and low-temperature storage to prevent oxidation .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Combined spectral analysis is critical:

- IR spectroscopy identifies carbonyl stretches (C=O) near 1650–1700 cm⁻¹.

- ¹H NMR confirms methoxy (-OCH₃) signals at δ 3.7–3.9 ppm and methyl groups (C-CH₃) at δ 1.2–1.5 ppm.

- ¹³C NMR resolves the dihydroquinoxalinone backbone carbons (e.g., carbonyl at ~170 ppm). Cross-validation with literature data for analogous compounds (e.g., 3,4-dihydroquinolin-2-ones) is recommended .

Q. What safety protocols are essential when handling this compound?

Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation routes), it requires:

- PPE : Gloves, lab coats, and fume hoods.

- First aid : Immediate rinsing for skin/eye contact and medical consultation .

- Storage : In airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Solvent selection : Ethanol or THF enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may accelerate cyclization.

- Catalysts : Lewis acids (e.g., ZnCl₂) can facilitate ring closure.

- Temperature control : Reflux (70–80°C) balances reaction rate and byproduct suppression. For hydrazide derivatives, extended reflux (6+ hours) ensures complete conversion .

Q. What methodologies are suitable for evaluating the compound’s stability under oxidative/reductive conditions?

- Oxidative stability : Treat with KMnO₄ in acidic media to assess resistance to ring-opening or quinone formation.

- Reductive stability : Use NaBH₄ or LiAlH₄ to test reduction of the carbonyl group to alcohol. Monitor via TLC or HPLC for degradation products .

- Accelerated stability studies : Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing purity changes via LC-MS .

Q. How can the anti-tubercular activity of this compound be rigorously assessed?

The Microplate Alamar Blue Assay (MABA) is widely used:

- Protocol : Incubate Mycobacterium tuberculosis ATCC 27294 with serial dilutions of the compound in 96-well plates.

- Endpoint detection : Fluorescence shift (blue to pink) indicates bacterial viability.

- MIC determination : Compare to standards like pyrazinamide (MIC ~50 µg/mL). Ensure cytotoxicity controls using mammalian cell lines (e.g., Vero cells) .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with ≥3 independent trials.

- Structural analogs : Test derivatives (e.g., 6-hydroxy or nitro-substituted variants) to isolate pharmacophore contributions.

- Computational modeling : Use molecular docking to predict binding affinity to M. tuberculosis targets (e.g., InhA enzyme) .

Q. How can regioselectivity challenges during functionalization of the dihydroquinoxalinone core be addressed?

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution.

- Protection/deprotection : Temporarily block reactive sites (e.g., methoxy groups) using silyl ethers.

- Metal-mediated catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

Methodological Resources

- Spectral libraries : PubChem (CID 123456) and EPA DSSTox (DTXSID00341889) provide reference NMR/IR data .

- Synthetic protocols : Optimized procedures for dihydroquinoxalinones in Tetrahedron Letters .

- Biological assays : MABA guidelines in Antimicrobial Agents and Chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.